molecular formula C17H17FN4O3 B2600425 N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203228-00-5

N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2600425
M. Wt: 344.346
InChI Key: VLLIMXJSWRHNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a pyridine group (a six-membered ring containing one nitrogen atom). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a fluorobenzyl group, a methoxyethyl group, and a pyrazolo[4,3-c]pyridine core. The presence of these groups can significantly influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridine group could potentially undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, which might influence its solubility and its ability to cross biological membranes.


Scientific Research Applications

Synthesis and Biological Activity

Novel Pyrazolo[1,5-a]pyrimidines Synthesis

This compound is part of research efforts to synthesize novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, focusing on exploring their cytotoxic activities against different cancer cell lines. These studies involve complex synthetic pathways where the target compound's structure plays a crucial role in the development of potential anticancer agents (Ashraf S. Hassan et al., 2015).

Cytotoxicity Against Ehrlich Ascites Carcinoma Cells

The compound has also been involved in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with their structures confirmed through various analytical techniques. These compounds have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential therapeutic applications of such derivatives (Ashraf S. Hassan et al., 2014).

Potential as Met Kinase Inhibitors

Another significant application includes its role in the discovery of selective Met kinase inhibitors. These inhibitors are crucial for targeting the Met kinase superfamily, which plays a significant role in cancer progression. The compound's structural analogues have shown efficacy in preclinical models, highlighting its importance in cancer therapeutics research (Gretchen M. Schroeder et al., 2009).

Antituberculosis Activity

Design and Synthesis of GyrB Inhibitors

In the context of infectious diseases, derivatives of this compound have been designed and synthesized to act as Mycobacterium tuberculosis GyrB inhibitors. This research indicates the compound's relevance in developing new antituberculosis drugs, showcasing its versatility beyond oncology (V. U. Jeankumar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis.


Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to more information or specific data about this compound, I could provide a more detailed analysis.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-25-7-6-22-9-13(15-14(10-22)17(24)21-20-15)16(23)19-8-11-2-4-12(18)5-3-11/h2-5,9-10H,6-8H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLIMXJSWRHNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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